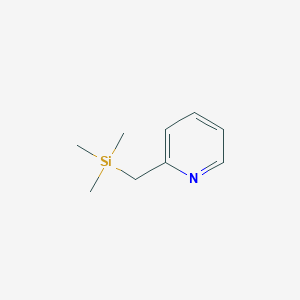

2-Trimethylsilylmethylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(pyridin-2-ylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NSi/c1-11(2,3)8-9-6-4-5-7-10-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEDYVJWBRCEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343665 | |

| Record name | 2-TRIMETHYLSILYLMETHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17881-80-0 | |

| Record name | 2-TRIMETHYLSILYLMETHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trimethylsilylmethylpyridine

Direct Lithiation and Silylation Approaches

A prominent and widely utilized method for the synthesis of 2-trimethylsilylmethylpyridine involves the direct lithiation of 2-picoline followed by quenching with an electrophilic silicon source. This approach takes advantage of the increased acidity of the methyl protons of 2-picoline due to the electron-withdrawing nature of the pyridine (B92270) ring.

Deprotonation of 2-Picoline with Organolithium Reagents

The initial step in this synthetic sequence is the deprotonation of 2-picoline (2-methylpyridine). wikipedia.org This is typically accomplished using strong organolithium bases. Reagents such as n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are commonly employed for this purpose. wikipedia.orgstrath.ac.ukcdnsciencepub.com The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures, typically ranging from -78 °C to -40 °C, to ensure the stability of the resulting 2-picolyllithium intermediate. cdnsciencepub.comcdnsciencepub.com The choice of base can be critical; for instance, n-BuLi has been shown to be more effective than LDA in some cases. strath.ac.uk The formation of the 2-picolyllithium can be visually monitored in some instances, and its structure has been studied, revealing a dimeric nature in certain conditions. uni-goettingen.de It is important to control the reaction conditions carefully to prevent side reactions, such as nucleophilic addition of the organolithium reagent to the pyridine ring. core.ac.uk

Reaction with Chlorotrimethylsilane (B32843)

Once the 2-picolyllithium is generated in situ, it is quenched with a suitable electrophilic silicon source. The most common and cost-effective reagent for this purpose is chlorotrimethylsilane ((CH₃)₃SiCl or TMSCl). cdnsciencepub.comwikipedia.org The highly nucleophilic carbanion of the 2-picolyllithium readily attacks the silicon atom of chlorotrimethylsilane, displacing the chloride ion and forming the desired carbon-silicon bond to yield this compound. cdnsciencepub.com The reaction is typically allowed to warm to room temperature after the addition of the silylating agent to ensure complete conversion. cdnsciencepub.com An aqueous work-up is then performed to quench any remaining reactive species and to facilitate the isolation of the product. cdnsciencepub.com This two-step, one-pot procedure provides a direct and efficient route to this compound.

Cross-Coupling Strategies

Cross-coupling reactions, particularly those catalyzed by palladium, represent a powerful and versatile alternative for the synthesis of this compound. These methods often involve the coupling of a pyridine derivative with an organometallic reagent containing the trimethylsilylmethyl group.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. acs.orgresearchgate.net In the context of synthesizing 2-substituted pyridines, these reactions offer a high degree of functional group tolerance and can be conducted under relatively mild conditions. acs.orgnih.gov Various palladium catalysts and ligands can be employed to facilitate the coupling of a suitably functionalized pyridine, such as a halopyridine, with a trimethylsilylmethyl-containing coupling partner. nih.govrsc.org The efficiency of these reactions can be influenced by the choice of catalyst, ligands, base, and solvent. While highly effective, challenges such as catalyst deactivation or competing side reactions can sometimes be encountered, particularly with 2-substituted pyridines due to the coordinating ability of the pyridine nitrogen. rsc.org

Utilization of Organozinc and Grignard Reagents in Pyridine Functionalization

Organozinc and Grignard reagents are frequently used as the nucleophilic component in palladium-catalyzed cross-coupling reactions for pyridine functionalization. sigmaaldrich.commdpi.com

Organozinc Reagents: Trimethylsilylmethyl zinc reagents can be coupled with halogenated pyridines, such as 2-bromopyridine, in the presence of a palladium catalyst. sigmaaldrich.com These reactions, often referred to as Negishi couplings, are known for their high functional group compatibility. The organozinc reagents can be prepared through various methods, including the direct insertion of activated zinc into the corresponding organic halide or by transmetalation from an organolithium or Grignard reagent. sigmaaldrich.comd-nb.info

Grignard Reagents: Similarly, trimethylsilylmethyl Grignard reagents (e.g., (CH₃)₃SiCH₂MgCl) are effective coupling partners in palladium-catalyzed reactions. wikipedia.orgmasterorganicchemistry.com These reagents can be prepared by reacting the corresponding halide with magnesium metal. wikipedia.orgmasterorganicchemistry.com The subsequent coupling with a 2-halopyridine provides a direct route to this compound. Careful control of reaction conditions, such as temperature and the exclusion of moisture, is crucial for the success of these reactions.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions provide another synthetic avenue to this compound. wikipedia.org This approach typically involves the displacement of a leaving group on the pyridine ring by a nucleophile containing the trimethylsilylmethyl moiety. A common strategy is the reaction of a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, with a nucleophilic source of the trimethylsilylmethyl group. For instance, the reaction of 2-chloropyridine derivatives with trimethylsilylmethyl Grignard reagents in an anhydrous solvent like THF at low temperatures can yield the desired product. The success of this method depends on the reactivity of the nucleophile and the nature of the leaving group on the pyridine ring.

Table 1: Summary of

| Methodology | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Lithiation and Silylation | 2-Picoline, Organolithium reagent (n-BuLi or LDA), Chlorotrimethylsilane | Anhydrous THF, Low temperatures (-78 to -40 °C) | High yielding, Direct, One-pot procedure | Requires strictly anhydrous conditions, Use of pyrophoric reagents |

| Palladium-Catalyzed Cross-Coupling | 2-Halopyridine, Organozinc or Grignard reagent, Palladium catalyst | Inert atmosphere, Various solvents and temperatures | High functional group tolerance, Versatile | Catalyst cost and sensitivity, Potential for side reactions |

| Nucleophilic Substitution | 2-Halopyridine, Trimethylsilylmethyl Grignard reagent | Anhydrous THF, Low temperatures | Direct functionalization | Can be limited by the reactivity of the substrate and nucleophile |

Reactions Involving Halogenated Pyridine Derivatives

The functionalization of halogenated pyridines is a cornerstone in the synthesis of this compound. Several established organometallic reactions are utilized for this purpose, each with its own set of reagents and conditions.

One prominent method is nucleophilic substitution using a Grignard reagent. This involves the reaction of a 2-halopyridine, such as 2-chloropyridine, with a trimethylsilylmethyl Grignard reagent, like trimethylsilylmethylmagnesium chloride ((CH₃)₃SiCH₂MgCl). This reaction is typically conducted in an anhydrous ether solvent, such as tetrahydrofuran (THF), often at low temperatures to control reactivity.

Another powerful technique is palladium-catalyzed cross-coupling . This approach pairs a halogenated pyridine, for instance, 2-bromopyridine, with an organometallic reagent containing the trimethylsilylmethyl moiety in the presence of a palladium catalyst. A specific example is the Suzuki-Miyaura coupling, which utilizes a boronic ester like (trimethylsilyl)methylboronic acid pinacol (B44631) ester. This is coupled with a substrate such as 2-chloro-3-methylpyridine (B94477) using a palladium catalyst, for example, Pd(PPh₃)₄, and a base. Similarly, organozinc reagents can be used in palladium-catalyzed coupling reactions with halogenated pyridines. uni-muenchen.de

Furthermore, the reaction of lithio-derivatives of pyridines with organochlorosilanes represents a viable synthetic route. This involves the deprotonation of a suitable pyridine precursor to form a highly reactive organolithium species, which then reacts with a silicon-containing electrophile.

Optimization and Control in Synthetic Preparations

To ensure high yields and purity of this compound, careful optimization and control of the reaction parameters are essential. This includes managing the reaction environment and devising strategies to suppress the formation of unwanted byproducts.

Impact of Reaction Conditions (e.g., Anhydrous Environments)

Temperature is another crucial factor. Many of these reactions are initiated at low temperatures (e.g., -78°C or -65°C) to control the initial exothermic processes and enhance selectivity, before being allowed to warm to room temperature. cdnsciencepub.com

Strategies for Minimizing Byproduct Formation (e.g., Disilylated Species)

The formation of byproducts can significantly lower the yield and complicate the purification of this compound. A common side product is the disilylated species , such as 2-(bis(trimethylsilyl)methyl)pyridine. uni-muenchen.de The formation of such byproducts can often be minimized by carefully controlling the stoichiometry of the reactants.

In Grignard-based syntheses, potential side reactions include the homocoupling of the Grignard reagent. In Suzuki-Miyaura coupling reactions, competitive protodeboronation of the boronic ester can occur, which reduces the amount of the desired product formed. Careful selection of the catalyst, base, and solvent system, as well as precise control over reaction times and temperatures, can help to mitigate these unwanted pathways.

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of this compound synthesis vary considerably depending on the chosen method and the specific reaction conditions employed. A comparative analysis of different routes provides valuable insights into their practicality for laboratory and potential industrial-scale production.

One of the most effective methods reported involves the deprotonation of 2-picoline (2-methylpyridine) with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with trimethylsilyl (B98337) chloride. This approach has been reported to produce this compound in high yields, typically around 77-79%. orgsyn.orgcdnsciencepub.com

Cross-coupling reactions also offer good yields. For instance, palladium-catalyzed cross-coupling methods have been reported with yields as high as 72%. In contrast, syntheses utilizing the Grignard route have been reported with lower yields, around 45%. The efficiency of these reactions is highly dependent on factors such as the purity of the solvent and the loading of the catalyst.

The table below provides a summary of the yields reported for various synthetic methods.

| Synthetic Method | Precursors | Reagents | Reported Yield | Reference(s) |

| Deprotonation/Silylation | 2-Picoline | n-BuLi, Trimethylsilyl chloride | 77-79% | orgsyn.orgcdnsciencepub.com |

| Deprotonation/Silylation | 2-Methylpyridine (B31789) | LDA, Trimethylsilyl chloride | 77% | cdnsciencepub.com |

| Cross-Coupling | Halogenated Pyridine | Organozinc/Palladium Catalyst | 72% | |

| Grignard Reaction | Halogenated Pyridine | Trimethylsilylmethyl Grignard | 45% | |

| Suzuki-Miyaura Coupling | 2-Chloro-3-methylpyridine | (Trimethylsilyl)methylboronic acid pinacol ester, Pd(PPh₃)₄ | 60-65% |

Note: The yield for the Suzuki-Miyaura coupling is for the synthesis of a related compound, 3-methyl-2-((trimethylsilyl)methyl)pyridine (B126259), and is included for comparative purposes.

Reactivity and Mechanistic Investigations of 2 Trimethylsilylmethylpyridine

Fundamental Chemical Transformations

2-Trimethylsilylmethylpyridine is a versatile reagent in organic synthesis, and its reactivity is characterized by transformations involving the trimethylsilylmethyl group, the pyridine (B92270) core, and the alkyl side chain.

The trimethylsilylmethyl group of this compound can participate in nucleophilic substitution reactions, where the entire group is displaced by a nucleophile. The carbon-silicon (C-Si) bond in this compound can be cleaved under certain conditions. illinois.edu For instance, heating with 95% aqueous ethanol (B145695) can lead to the formation of hexamethyldisiloxane, although this reaction is slower compared to the cleavage of the Si-C bond in 2-trimethylsilylpyridine and is catalyzed by both acids and bases. The relative ease of C-Si bond cleavage can be influenced by the position of the trimethylsilylmethyl group on the pyridine ring, with the 4-substituted isomer reacting faster than the 2-substituted one.

The trimethylsilyl (B98337) group itself is a key feature in these reactions. It is known for its chemical inertness and large molecular volume, often serving as a temporary protecting group in organic synthesis. wikipedia.org The strength of the bond it forms with other atoms, such as oxygen, is a crucial factor in its reactivity. wikipedia.org

| Reactant | Reagent | Product | Conditions |

|---|---|---|---|

| This compound | Nucleophile (e.g., R-) | 2-Alkylpyridine | - |

| This compound | 95% Aqueous Ethanol | Hexamethyldisiloxane | Prolonged heating, acid or base catalysis |

The pyridine ring and the alkyl side chain of this compound can undergo both oxidation and reduction reactions. The pyridine ring can be reduced to form piperidine (B6355638) derivatives. The N-oxides of this compound can be formed through oxidation with agents like m-chloroperbenzoic acid. cdnsciencepub.com These N-oxides can sometimes be separated more easily than their parent compounds. cdnsciencepub.com

The methyl group of the related 3-methyl-2-((trimethylsilyl)methyl)pyridine (B126259) can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) or chromium trioxide under acidic conditions. The pyridine ring in this related compound can be reduced via catalytic hydrogenation using palladium on carbon or with lithium aluminum hydride.

| Reactant | Reagent | Product Type | Conditions |

|---|---|---|---|

| This compound | m-Chloroperbenzoic acid | N-oxide | - |

| 3-Methyl-2-((trimethylsilyl)methyl)pyridine | Potassium permanganate or Chromium trioxide | Carboxylic acid | Acidic conditions |

| 3-Methyl-2-((trimethylsilyl)methyl)pyridine | Palladium on carbon or Lithium aluminum hydride | Piperidine derivative | Catalytic hydrogenation |

The trimethylsilyl group in this compound can be hydrolyzed to yield pyridine and trimethylsilanol (B90980) in the presence of water. This desilylation is a characteristic reaction of pyridylsilanes and can be a useful synthetic tool for obtaining otherwise difficult-to-access pyridine derivatives. researchgate.net The hydrolysis of 2-trimethylsilylpyridine, a related compound, occurs more rapidly in alkaline media than in acidic media. At low pH, the reaction is accelerated by the presence of fluoride (B91410) ions. The proposed mechanism for hydrolysis involves nucleophilic attack of a hydroxyl ion on the trimethylsilyl group in the N-protonated heterocycle.

The stability of the C-Si bond towards hydrolysis can be influenced by the substituents on the silicon atom. For 2-triorganosilylpyridines, the rate of methanolysis decreases in the order: dimethyl > trimethyl > triphenyl > triethyl.

| Reactant | Reagent | Product | Conditions |

|---|---|---|---|

| This compound | Water | Pyridine, Trimethylsilanol | - |

| 2-Trimethylsilylpyridine | Alkaline media | Pyridine, Trimethylsilanol | Faster than in acidic media |

| 2-Trimethylsilylpyridine | Acidic media with fluoride ions | Pyridine, Trimethylsilanol | Accelerated reaction |

Generation and Reactivity of Carbanionic Species

The methylene (B1212753) bridge in this compound allows for the generation of a carbanion, which is a key intermediate for various synthetic transformations.

The carbanion of this compound can be generated by deprotonation using a strong base, such as n-butyllithium (n-BuLi) in an appropriate solvent like tetrahydrofuran (B95107) (THF). cdnsciencepub.comsci-hub.se This lithiated species, 2-(trimethylsilyl)methylpyridine anion, is a valuable nucleophile in organic synthesis. ub.edu The reaction is typically carried out at low temperatures, such as -65°C, to control the reactivity. cdnsciencepub.com

The formation of this lithiated intermediate is a crucial first step for subsequent reactions, including the Peterson olefination.

| Reactant | Reagent | Product | Conditions |

|---|---|---|---|

| This compound | n-Butyllithium (n-BuLi) | Lithiated 2-(trimethylsilyl)methylpyridine | THF, -65°C |

The lithiated carbanion of this compound is a key participant in the Peterson olefination reaction, which is a method for synthesizing alkenes from α-silylcarbanions and carbonyl compounds. organic-chemistry.orgnrochemistry.com In this reaction, the lithiated 2-(trimethylsilyl)methylpyridine adds to an aldehyde or ketone to form a β-hydroxysilane intermediate. organicchemistrydata.org This intermediate can then eliminate to form an alkene. organic-chemistry.orgorganicchemistrydata.orgwikipedia.org

A significant advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene. wikipedia.org By choosing either acidic or basic conditions for the elimination step, it is possible to obtain either the cis- or trans-alkene from the same β-hydroxysilane intermediate. wikipedia.org

For example, the reaction of the lithium anion of 2-(trimethylsilyl)methylpyridine with a bicyclic ketolactam has been used in the synthesis of natural products, yielding a mixture of Z/E isomers of a vinyl pyridine. ub.edu Similarly, this methodology has been employed in the synthesis of inhibitors for inducible nitric oxide synthase, where the α-trimethylsilyl carbanion reacts with ketones to produce various alkene products. nih.gov

| Reactants | Intermediate | Product | Key Features |

|---|---|---|---|

| Lithiated 2-(trimethylsilyl)methylpyridine, Aldehyde/Ketone | β-Hydroxysilane | Vinyl pyridine | Stereochemical control (cis/trans) based on elimination conditions (acidic/basic) |

| Lithium anion of 2-(trimethylsilyl)methylpyridine, Bicyclic ketolactam | - | Z/E isomers of vinyl pyridine | Application in natural product synthesis |

Reactions with Formamides for Enamine Synthesis

The reaction of this compound with formamides provides a pathway for the synthesis of enamines through a Peterson olefination reaction. cdnsciencepub.com This process involves the reaction of the lithiated derivative of this compound with a formamide, such as dimethylformamide (DMF). cdnsciencepub.com

The general mechanism begins with the deprotonation of this compound at the methylene bridge using a strong base like lithium diisopropylamide (LDA) in an inert solvent such as tetrahydrofuran (THF) at low temperatures. cdnsciencepub.com This generates a carbanion, specifically the lithio derivative, which is stabilized by the adjacent trimethylsilyl group. cdnsciencepub.com This nucleophilic species then attacks the electrophilic carbonyl carbon of the formamide. cdnsciencepub.com The resulting intermediate subsequently undergoes elimination of a lithium silanolate to form the enamine product. cdnsciencepub.com

Research has demonstrated that pyridines substituted with a trimethylsilylmethyl group at the alpha (α) position to the nitrogen atom react readily with formamides to produce enamines. cdnsciencepub.com This method has been shown to be a more general and higher-yielding route to certain enamines compared to the reaction of lithiated methylpyridines with formamides. cdnsciencepub.com For instance, the enamines formed from these reactions can be subsequently cyclized to form β-carboline structures. cdnsciencepub.com The enamines produced from reactions with formamides like DMF typically exhibit the (E) configuration, as confirmed by the coupling constants of the vinylic protons. cdnsciencepub.com

| Parameter | Description | Source |

|---|---|---|

| Reaction Type | Peterson Olefination | cdnsciencepub.com |

| Key Reagents | This compound, Strong Base (e.g., LDA), Formamide (e.g., DMF) | cdnsciencepub.com |

| Intermediate | Lithiated derivative of this compound | cdnsciencepub.com |

| Product | Enamine | cdnsciencepub.com |

| Stereochemistry | Typically yields (E)-enamines | cdnsciencepub.com |

Electronic Modulations and Reactivity Profiles of the Pyridine Ring

The trimethylsilylmethyl group [-CH₂Si(CH₃)₃] at the 2-position significantly influences the electronic properties and reactivity of the pyridine ring. This group acts as an electron-donating group, which modulates the electron density of the aromatic system. The electron donation occurs primarily through a mechanism known as σ–p hyperconjugation, where the sigma electrons of the carbon-silicon bond overlap with the p-orbitals of the pyridine ring, stabilizing an adjacent carbocation or electron-deficient center.

This electron-donating effect increases the electron density on the pyridine ring carbons, particularly at the ortho and para positions (positions 2, 4, and 6), compared to unsubstituted pyridine. imperial.ac.uk While the electronegative nitrogen atom inherently makes the pyridine ring electron-deficient relative to benzene, the presence of the trimethylsilylmethyl group partially counteracts this effect. imperial.ac.ukuoanbar.edu.iq Consequently, the ring becomes less deactivated towards electrophilic substitution than pyridine itself. uoanbar.edu.iq

Conversely, the increased electron density makes the ring less susceptible to nucleophilic attack compared to unsubstituted pyridine. uoanbar.edu.iq Nucleophilic substitution on the pyridine ring typically occurs at the electron-deficient 2- and 4-positions. uoanbar.edu.iq The steric bulk of the trimethylsilylmethyl group also plays a crucial role in the reactivity profile, potentially hindering the approach of nucleophiles or electrophiles at the 2-position and influencing regioselectivity in reactions like cross-coupling.

| Effect | Description | Consequence | Source |

|---|---|---|---|

| Electronic (σ–p Hyperconjugation) | The trimethylsilylmethyl group donates electron density to the pyridine ring. | Increases ring's nucleophilicity; decreases susceptibility to nucleophilic attack. | |

| Steric Hindrance | The bulky nature of the trimethylsilylmethyl group physically obstructs the 2-position. | Hinders direct attack at the C2 position and can influence regioselectivity. |

Compound Stability Under Diverse Reaction Conditions

Thermal Robustness Assessments

Thermogravimetric analysis (TGA) has been used to evaluate the thermal stability of this compound. The data indicates that the compound possesses considerable thermal robustness. The onset of decomposition in an air atmosphere is observed at approximately 250°C. This high decomposition temperature suggests that the compound can withstand elevated temperatures in various synthetic applications without significant degradation. The stability is attributed to the strong carbon-silicon and carbon-carbon bonds within the molecule's structure.

| Analysis Method | Parameter | Value | Source |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Decomposition Onset Temperature (in air) | ~250 °C |

Stability in Acidic, Neutral, and Basic Aqueous Media

The stability of this compound is highly dependent on the pH of the medium. In anhydrous and neutral conditions, the compound is generally stable, with a reported half-life exceeding 50 hours at 25°C in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

However, the compound is susceptible to degradation under aqueous acidic or basic conditions. The primary pathway of degradation is the hydrolysis of the trimethylsilylmethyl group, which involves the cleavage of the C-Si bond. This desilylation process is particularly pronounced in strongly acidic media (pH < 3) or strongly basic media (pH > 10). Under these conditions, the trimethylsilylmethyl group can be hydrolyzed to form trimethylsilanol and 2-methylpyridine (B31789). This reactivity highlights the utility of the trimethylsilyl group as a potential protecting group that can be removed under specific aqueous conditions.

| Condition | Stability Profile | Degradation Pathway | Source |

|---|---|---|---|

| Acidic (pH < 3) | Unstable; susceptible to hydrolysis. | Cleavage of the C-Si bond (desilylation). | |

| Neutral (pH ≈ 7) | Generally stable, especially in anhydrous environments. | Minimal degradation. | |

| Basic (pH > 10) | Unstable; susceptible to hydrolysis. | Cleavage of the C-Si bond (desilylation). |

Applications in Advanced Organic Synthesis

Versatile Building Block in Heterocyclic and Polycyclic Construction

The reactivity of the methylene (B1212753) bridge in 2-trimethylsilylmethylpyridine, activated by the adjacent pyridine (B92270) ring and the silicon atom, makes it an exceptional tool for the synthesis of a variety of nitrogen-containing heterocyclic and polycyclic frameworks.

Synthesis of Complex Alkaloids (e.g., Decahydroquinolines, Phlegmarines)

This compound has proven instrumental in the total synthesis of complex alkaloids, particularly those belonging to the Lycopodium family. cdnsciencepub.comnih.gov The lithium anion of this compound, generated by treatment with a strong base like n-butyllithium, acts as a potent nucleophile in Peterson olefination reactions. cdnsciencepub.comub.edu This strategy has been successfully employed in the construction of the phlegmarine (B1213893) alkaloid skeleton. cdnsciencepub.com

In a key step, the anion of this compound reacts with lactam substrates to introduce the pyridylmethylene moiety, which is a crucial component of the phlegmarine framework. cdnsciencepub.com For instance, the reaction with a trans-ketolactam yielded two isomeric products, with the E isomer being favored due to steric interactions in the Z isomer. cdnsciencepub.com This reaction showcases the ability of this compound to participate in crucial C-C bond formations leading to the core structure of these intricate natural products. The subsequent transformations of the introduced pyridyl group are central to completing the synthesis of alkaloids like (±)-Nα-methyl-Nβ-acetylphlegmarine. cdnsciencepub.com

Furthermore, the use of this compound has been documented in the synthesis of decahydroquinoline (B1201275) ring systems, which are common structural motifs in various alkaloids. ub.edu The coupling of the lithium anion of this compound with appropriate carbonyl compounds provides a vinylpyridine derivative that can be further elaborated to construct the desired decahydroquinoline core. ub.edu

| Alkaloid Synthesis Application | Key Reaction | Reactant | Product Feature |

| Phlegmarine Alkaloids | Peterson Olefination | Lithium anion of this compound and a lactam | Introduction of a pyridylmethylene group |

| Decahydroquinolines | Peterson Olefination | Lithium anion of this compound and a ketone | Formation of a vinylpyridine intermediate |

Regioselective and Stereoselective Syntheses of Pyridine and Naphthyridine Derivatives

The strategic use of this compound allows for the regioselective and stereoselective synthesis of substituted pyridines and naphthyridines. Anions generated from this compound have been shown to react with various electrophiles, such as benzonitriles, to form N-silyl-1-aza-allyl anions. researchgate.net These intermediates can then undergo further reactions, for example, with α,β-unsaturated ketones, to afford trisubstituted pyridine derivatives in good yields. researchgate.netresearchgate.net The regioselectivity of these reactions is a key advantage, enabling the controlled construction of complex pyridine-containing molecules.

While direct examples of this compound in naphthyridine synthesis are less explicitly detailed in the provided context, the principles of its reactivity suggest its potential utility. The construction of naphthyridine skeletons often involves the annulation of a pyridine ring, a process where a versatile building block like this compound could be employed to introduce a functionalized pyridine precursor. eurjchem.commdpi.comnih.govresearchgate.net

Formation of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant applications in medicinal chemistry. rsc.org While the provided search results extensively cover the synthesis of imidazo[1,2-a]pyridines through various methods, such as the reaction of 2-aminopyridines with α-haloketones or alkynes, a direct, detailed role for this compound in their formation is not explicitly outlined. nih.govorganic-chemistry.orgnih.govmdpi.com However, the versatility of this compound as a precursor to functionalized pyridines suggests its potential as a starting material in multi-step syntheses leading to the 2-aminopyridine (B139424) reactants required for imidazo[1,2-a]pyridine (B132010) formation.

Reagent in Carbon-Silicon Bond Formation

Although this compound is itself an organosilicon compound, its primary application in the reviewed literature is not as a direct reagent for forming new carbon-silicon bonds with other organic molecules. Instead, its utility stems from the reactivity of the C-H bonds on the methylene bridge, which is facilitated by the silicon atom's presence. The formation of the initial C-Si bond in the synthesis of this compound itself is a fundamental step. This is typically achieved through the reaction of 2-picoline with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) in the presence of a strong base. cdnsciencepub.comorgsyn.org

It is important to distinguish the role of this compound from enzymes or other catalysts that are specifically designed to forge carbon-silicon bonds. nih.govscienceintheclassroom.orgacs.org While there is growing interest in biocatalytic C-Si bond formation, this compound's contribution to synthesis lies in its capacity as a carbon-based nucleophile after deprotonation, a reactivity pattern enabled by the trimethylsilyl group. nih.govscienceintheclassroom.org

Utility as a Protecting Group in Multistep Syntheses

The trimethylsilyl (TMS) group is a widely recognized protecting group for various functionalities in organic synthesis, most notably for alcohols. gelest.comlibretexts.org The TMS group in this compound, however, is not typically employed as a protecting group in the conventional sense where it masks a reactive functional group on another molecule. Instead, the entire 2-trimethylsilylmethyl group can be considered as a masked form of a methyl group or a hydroxymethyl group on the pyridine ring. The silicon atom stabilizes the adjacent carbanion, allowing for reactions at the methylene position. Subsequent removal of the trimethylsilyl group, often under acidic or fluoride-mediated conditions, can reveal the desired functionality. This "masked functionality" approach is a powerful strategy in multistep synthesis. For example, after serving its purpose in facilitating a key C-C bond formation, the trimethylsilyl group can be cleaved to unveil a simpler alkyl-substituted pyridine.

| Protecting Group Strategy | Functionality Masked | Deprotection Condition |

| Masked Methyl/Hydroxymethyl Group | Methyl or hydroxymethyl at the 2-position of pyridine | Acidic or fluoride-mediated cleavage |

Role in Stereoselective and Diastereoselective Methodologies

The application of this compound has been shown to influence the stereochemical outcome of reactions, leading to stereoselective and diastereoselective syntheses. mdpi.combeilstein-journals.org In the synthesis of phlegmarine alkaloids, the reaction of the lithium anion of this compound with a chiral lactam resulted in the formation of two diastereomeric products in a ratio of approximately 50:1. cdnsciencepub.com This diastereoselectivity arises from the steric interactions between the bulky pyridyl substituent and the lactam ring in the transition state, favoring the formation of the less sterically hindered isomer. cdnsciencepub.com

This ability to control the stereochemistry at newly formed stereocenters is a critical aspect of modern organic synthesis, particularly in the construction of complex, biologically active molecules where specific stereoisomers are required for desired activity. nih.gov The bulky nature of the trimethylsilyl group and the stereoelectronic effects of the pyridine ring both play a role in directing the approach of reactants, thereby influencing the stereochemical course of the reaction.

Coordination Chemistry and Ligand Design

Electronic and Steric Effects of the Trimethylsilylmethyl Group on Metal Coordination

The trimethylsilylmethyl substituent at the 2-position of the pyridine (B92270) ring is not merely a passive spectator group; it actively modulates the ligand's coordination properties through a combination of electronic induction and steric hindrance.

The trimethylsilylmethyl group, particularly due to the silicon atom, functions as a potent sigma (σ)-donor. This inductive effect increases the electron density on the pyridine ring, and consequently, on the nitrogen atom. This enhanced electron density makes the pyridine nitrogen a stronger Lewis base, thereby increasing its ability to donate its lone pair of electrons to a metal center. Computational studies on analogous silyl-substituted pyridines have quantified this effect, showing a notable increase in electron density at the nitrogen compared to unsubstituted pyridine. The methylene (B1212753) (-CH₂-) spacer between the silicon atom and the pyridine ring ensures that this electronic influence is primarily inductive rather than through π-conjugation.

The steric bulk of the trimethylsilylmethyl group is a defining characteristic that significantly influences the geometry and stability of its metal complexes. nih.govresearchgate.net This steric hindrance can prevent the coordination of multiple ligands around a metal center, often leading to complexes with lower coordination numbers than might be observed with less bulky ligands like unsubstituted pyridine. nih.gov This effect can be strategically exploited in catalyst design to create specific coordination environments and control reactivity.

Synthesis and Characterization of Organometallic Complexes

The versatile coordinating ability of 2-trimethylsilylmethylpyridine, in both its neutral and anionic forms, has enabled the synthesis of a wide range of organometallic complexes with both transition metals and main group metals.

The anionic form of this compound (tsmp⁻) and the related, even bulkier, 2-bis(trimethylsilyl)methylpyridine (btsmp⁻) have been used to synthesize a series of transition metal alkyl complexes. researchgate.net For example, square-planar complexes of the type [M(btsmp)₂] have been prepared for chromium(II) and cobalt(II), while the iron(II) analogue exhibits a distorted tetrahedral geometry. researchgate.net Pyridine adducts of bis[(trimethylsilyl)methyl]manganese, such as [(pyridine)₂Mn(CH₂SiMe₃)₂], have been synthesized and structurally characterized, showing a distorted tetrahedral coordination at the manganese atom. researchgate.net

Binuclear complexes of the coinage metals (Cu, Ag, Au) have been synthesized using the deprotonated ligand. researchgate.net These complexes often feature a dimeric structure where each ligand bridges two metal centers, leading to close metal-metal interactions. researchgate.net For instance, the reaction of Li[C(SiMe₃)₂(2-Py)] with (CO)AuCl, CuCl, or AgNO₃ yields binuclear compounds of the formula [M₂{μ-C(SiMe₃)₂(2-Py)}₂]. researchgate.net Similarly, organotin(II) compounds can act as Lewis acids and form adducts with pyridine-based ligands. rsc.orguu.nl

| Metal | Complex Formula/Type | Key Findings & Characterization |

| Cr | [Cr(btsmp)₂] | Square-planar geometry confirmed by X-ray crystallography. researchgate.net |

| Mn | [(pyridine)₂Mn(CH₂SiMe₃)₂] | Monomeric structure with a distorted tetrahedral coordination of the Mn atom. researchgate.net |

| Fe | [Fe(btsmp)₂] | Distorted tetrahedral structure established by X-ray analysis. researchgate.net |

| Co | [Co(btsmp)₂] | Square-planar geometry, contrasting with the tetrahedral Fe analogue. researchgate.net |

| Au | [Au₂{μ-C(SiMe₃)₂(2-Py)}₂] | Dimeric structure with a short Au-Au distance of 2.690(2) Å. researchgate.net |

| Cu | [Cu₂{μ-C(SiMe₃)₂(2-Py)}₂] | Centrosymmetric dimeric structure with a Cu-Cu distance of 2.436(1) Å. researchgate.net |

| Ag | [Ag₂{μ-C(SiMe₃)₂(2-Py)}₂] | Dinuclear complex formed from the lithiated reagent and a silver salt. researchgate.netthieme-connect.de |

| Sn | SnR₂·pyridine (R = CH(SiMe₃)₂) | Forms 1:1 adducts where the tin(II) center acts as a Lewis acid. rsc.org |

| Zn | [Zn{C(SiMe₃)₂(6-Me-Py)}₂] | Mononuclear metal(II) alkyl with intramolecular M–N interactions. researchgate.net |

Note: btsmp refers to the anion of 2-bis(trimethylsilyl)methylpyridine, a closely related ligand.

The synthesis of main group metal complexes of this compound typically begins with the deprotonation of the parent molecule using a strong base. The resulting lithium salt, [Li{CH(SiMe₃)(2-Py)}], is a common and valuable starting material for the synthesis of other metal derivatives through transmetalation reactions. acs.org The lithium complex itself has been structurally characterized, often showing aggregation into dimers or polymers depending on the solvent and presence of other coordinating ligands like TMEDA (N,N,N',N'-tetramethylethylenediamine). researchgate.netacs.org Complexes of the heavier alkali metals, sodium and potassium, have also been prepared and studied, revealing different structural motifs, such as the polymeric chain found in the potassium complex of a related ligand. researchgate.netuwa.edu.au

| Metal | Complex Formula/Type | Key Findings & Characterization |

| Li | [{2-CH(SiMe₃)C₅H₃N}₂{Li(tmeda)}₂] | Dimeric structure confirmed by X-ray crystallography. acs.org |

| Na | [{6-Me(2-Pyr)}(Me₃Si)₂CNa(pmdta)] | Monomeric complex with a six-coordinate sodium center. researchgate.net |

| K | [{6-Me(2-Pyr)}(Me₃Si)₂CK]∞ | Polymeric structure involving repeating η³ 1-aza-allyl interactions. researchgate.netuwa.edu.au |

Note: Some examples use the related 2-(bis(trimethylsilyl)methyl)-6-methylpyridine ligand to illustrate the chemistry of heavier alkali metals.

Structural Elucidation of Metal-Pyridine Complexes

For example, the structural analysis of [Au₂{μ-C(SiMe₃)₂(2-Py)}₂] revealed a centrosymmetric dimeric structure where each ligand bridges the two gold centers. The Au···Au distance was determined to be 2.690(2) Å, indicating a significant metallophilic interaction. researchgate.net In contrast, the analysis of transition metal complexes with the related btsmp⁻ ligand showed that while [Cr(btsmp)₂] and [Co(btsmp)₂] adopt a square-planar geometry, [Fe(btsmp)₂] is distorted tetrahedral, highlighting the subtle influence of the d-electron count on the preferred coordination geometry. researchgate.net The lithium complex [{2-CH(SiMe₃)C₅H₃N}₂{Li(tmeda)}₂] was confirmed to be a dimer with a central eight-membered [LiNCLiNCC] ring. acs.org

| Complex | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |

| [Au₂{μ-C(SiMe₃)₂(2-Py)}₂] | Bridging Dimer | Au-Au = 2.690(2) | |

| [Cu₂{μ-C(SiMe₃)₂(2-Py)}₂] | Bridging Dimer | Cu-Cu = 2.436(1) | |

| [Fe(btsmp)₂] | Distorted Tetrahedral | ||

| [Co(btsmp)₂] | Square-Planar | ||

| [Zn{C(SiMe₃)₂(6-Me-Py)}₂] | Distorted Tetrahedral | Zn-N = 2.30(2) | C-Zn-C = 160.7(2) |

Note: btsmp refers to the anion of 2-bis(trimethylsilyl)methylpyridine; Py refers to Pyridine.

Compound Names Table

| Abbreviation/Common Name | Full Chemical Name |

| This compound | 2-((Trimethylsilyl)methyl)pyridine |

| Htsmp | 2-(Trimethylsilylmethyl)pyridine |

| Hbtsmp | 2-(Bis(trimethylsilyl)methyl)pyridine |

| TMEDA | N,N,N',N'-Tetramethylethylenediamine |

| PMDETA | N,N,N',N'',N''-Pentamethyldiethylenetriamine |

| THF | Tetrahydrofuran (B95107) |

X-ray Crystallographic Analyses

For instance, studies on related pyridine-based silyl-amide ligands, such as N,N'-(pyridine-2,6-diyl)bis(trimethylsilylamide), have been conducted. In a trimetallic complex featuring two Li(I) cations and one Ni(II) cation, the nickel ion is coordinated by two amido nitrogen atoms and two pyridyl nitrogen donors, resulting in a distorted square-planar geometry. iucr.org The extensive structural data obtained from such analyses, including bond lengths and angles, are critical for understanding the nature of the metal-ligand interactions. iucr.orgmigrationletters.com

The functionalized derivative, 2-(bis(trimethylsilyl)methyl)pyridine, forms noteworthy binuclear complexes with lithium and copper. rsc.org X-ray diffraction studies of [{2-(Me₃Si)₂C(M)C₅H₄N}₂] (where M = Li or Cu) show that the metal centers are not involved in electron-deficient bonding. Instead, each metal is bound by the α-carbon of one ligand and the nitrogen atom of a second, centrosymmetrically related ligand. rsc.org These structures exhibit close metal-metal contacts, with M-M distances of 2.560(9) Å for the lithium complex and 2.412(1) Å for the copper complex. rsc.org Similarly, an air-stable iron(II) complex, bis[C,N-2-pyridylbis(trimethylsilyl)methyl]iron(II), has been characterized by X-ray diffraction, confirming its molecular structure. molaid.com

| Metal Center | Ligand Derivative | Coordination Geometry | Key Structural Features | Reference |

| Ni(II), Li(I) | N,N'-(pyridine-2,6-diyl)bis(trimethylsilylamide) | Distorted Square-Planar (for Ni) | Trimetallic complex; Ni-N (amido) and Ni-N (pyridyl) bonds | iucr.org |

| Li(I) | 2-(Bis(trimethylsilyl)methyl)pyridine anion | Binuclear | Li-Li distance: 2.560(9) Å; C-Li and N-Li bonding | rsc.org |

| Cu(I) | 2-(Bis(trimethylsilyl)methyl)pyridine anion | Binuclear | Cu-Cu distance: 2.412(1) Å; C-Cu and N-Cu bonding | rsc.org |

| Fe(II) | 2-(Bis(trimethylsilyl)methyl)pyridine anion | Not specified | Air-stable complex; structure confirmed by X-ray | molaid.com |

Advanced Spectroscopic Characterization (e.g., NMR, ESR)

Beyond single-crystal diffraction, advanced spectroscopic techniques are vital for characterizing the structure and electronic properties of these complexes, particularly in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm ligand coordination and to probe the structural integrity of the complexes in solution. rsc.org For diamagnetic complexes, ¹H and ¹³C NMR spectra show characteristic shifts in the resonances of the pyridine ring and the trimethylsilylmethyl group upon coordination to a metal center. These shifts provide evidence of the ligand-metal interaction and can give insights into the electronic effects of the metal on the ligand. For the related free ligand, 2-(bis(trimethylsilyl)methyl)pyridine, the ¹H NMR spectrum in CDCl₃ shows a characteristic signal for the pyridine proton at the 6-position at δ 8.30 ppm. d-nb.info

Electron Spin Resonance (ESR) Spectroscopy is a powerful tool for studying metal complexes with unpaired electrons (paramagnetic species). slideshare.netbhu.ac.in The technique provides detailed information about the electronic environment of the metal ion. illinois.edu For paramagnetic complexes of this compound, such as those with Cu(II) or Mn(II), the ESR spectrum yields the g-values and hyperfine coupling constants. researchgate.netyoutube.com

g-values : The g-factor provides information about the electronic structure and symmetry of the metal's coordination sphere. Deviations from the free-electron g-value (≈2.0023) are indicative of spin-orbit coupling and covalent interactions between the metal and the ligand. bhu.ac.inillinois.edu

Hyperfine Splitting : The interaction of the unpaired electron spin with the nuclear spin of the metal and donor atoms (like ¹⁴N of the pyridine ring) can lead to hyperfine splitting in the spectrum, which can help elucidate the coordination mode of the ligand. bhu.ac.in

For example, ESR spectra of Cu(II) complexes often show axial symmetry, which helps in identifying the ground electronic state of the metal ion (e.g., d(x²-y²)). researchgate.net The absence of a well-resolved hyperfine structure can suggest the presence of intermolecular exchange or dipolar interactions between paramagnetic centers in the solid state. researchgate.net

Design and Synthesis of Functionalized Ligand Derivatives (e.g., 2-(Bis(trimethylsilyl)methyl)pyridine)

The functionalization of the this compound scaffold allows for the creation of new ligands with tailored properties. A key example is the synthesis of 2-(bis(trimethylsilyl)methyl)pyridine, a sterically more demanding ligand precursor. core.ac.uk

The synthesis of these derivatives often proceeds via the deprotonation (lithiation) of a suitable precursor followed by reaction with an electrophilic silylating agent. For example, 2-(bis(trimethylsilyl)methyl)pyridine can be synthesized by the alternate lithiation of 2,6-dimethylpyridine (B142122) and subsequent reaction with chlorotrimethylsilane (B32843) (ClSiMe₃). researchgate.net This method allows for the introduction of mono- or bis(trimethylsilyl)methyl groups onto the pyridine ring. researchgate.net

These functionalized ligands are then used to synthesize novel organometallic complexes. The lithium derivative of 2-(bis(trimethylsilyl)methyl)pyridine reacts with metal halides to produce new complexes. For instance, its reaction with n-butyllithium (LiBuⁿ) yields a thermally stable binuclear lithium alkyl complex. rsc.org A subsequent reaction with copper(I) chloride (CuCl) produces the analogous copper(I) alkyl complex. rsc.org Similarly, the reaction of the lithium derivative with nickel(II) chloride (NiCl₂) results in the formation of a remarkably air-stable nickel(II) alkyl complex, bis[C,N-2-pyridylbis(trimethylsilyl)methyl]nickel(II). researchgate.net

| Precursor | Reagents | Product | Reference |

| 2,6-Dimethylpyridine | 1. Lithiating Agent, 2. ClSiMe₃ | Lithium derivative of pyridine with mono- or bis(trimethylsilyl)methyl groups | researchgate.net |

| 2-(Bis(trimethylsilyl)methyl)pyridine | 1. LiBuⁿ, 2. CuCl | [{2-(Me₃Si)₂C(Cu)C₅H₄N}₂] | rsc.org |

| Lithium derivative of 2-(bis(trimethylsilyl)methyl)pyridine | NiCl₂ | bis[C,N-2-pyridylbis(trimethylsilyl)methyl]nickel(II) | researchgate.net |

Catalytic Applications

Role as a Ligand in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, allows for high selectivity under mild reaction conditions, largely due to the precise control over the catalyst's molecular structure. orientjchem.org Pyridine (B92270) and its derivatives are among the most important classes of ligands used in homogeneous catalysis, valued for their ability to stabilize metal centers and their tunable electronic and steric properties. researchgate.net The introduction of substituents on the pyridine ring, such as the trimethylsilylmethyl group, can significantly influence the chemical, physical, and, consequently, the catalytic properties of the resulting metal complexes. researchgate.net

While the broader family of pyridine-based ligands is extensively used, specific, detailed research focusing exclusively on 2-trimethylsilylmethylpyridine as a ligand in many common catalytic reactions is limited in publicly accessible literature. The following sections summarize the available information within the context of major catalytic fields.

Asymmetric catalysis is a powerful method for synthesizing chiral molecules, with asymmetric hydrogenation being a key industrial application for producing enantiomerically pure pharmaceuticals and fine chemicals. nih.govnih.gov The success of these reactions hinges on the design of chiral ligands that create a specific three-dimensional environment around the metal center. nih.gov

Various chiral pyridine-containing ligands, such as pyridine-oxazolines (PyOX) and spiro aminophosphine (B1255530) ligands with pyridine groups (SpiroPAP), have been developed and shown to be highly effective in iridium- and ruthenium-catalyzed asymmetric hydrogenations. nih.govrsc.org For instance, iridium complexes with tridentate chiral spiro aminophosphine ligands that incorporate a pyridine moiety demonstrate exceptional activity and enantioselectivity in the hydrogenation of ketones and esters, achieving turnover numbers as high as 4.5 million. nih.gov

Although the trimethylsilylmethyl group is recognized for its potential to modify the steric and electronic profile of transition-metal catalysts for applications like asymmetric hydrogenation, specific studies detailing the performance of a chiral or achiral this compound ligand in such reactions, including data on enantiomeric excess (ee), are not prominently available.

For example, palladium complexes with N-based ligands have been successfully used in copper-free Sonogashira reactions, coupling aryl iodides with alkynes at room temperature to produce diaryl alkynes in excellent yields. rsc.org Similarly, supported palladium-complexes with diamine ligands have been shown to catalyze Heck, Suzuki, and Sonogashira reactions with very low catalyst loadings (ppm levels). rsc.org

Despite the widespread use of pyridine-type ligands, there is a lack of specific reports in the scientific literature detailing the use of this compound as a supporting ligand in C-C cross-coupling reactions. Consequently, no data tables of reaction yields for specific coupling partners using this ligand can be provided.

Photocatalytic hydrogen evolution from water is a promising strategy for renewable energy production. nih.gov These systems typically consist of a photosensitizer that absorbs light, a catalyst that facilitates hydrogen production, and a sacrificial electron donor. nih.gov Ruthenium(II) polypyridine complexes, such as [Ru(bpy)₃]²⁺ (bpy = 2,2'-bipyridine), are common photosensitizers. nih.govnih.gov

Research in this area often focuses on modifying the ligands to tune the photophysical and electrochemical properties of the photosensitizer to improve efficiency. nih.govscholaris.ca For instance, studies have shown that the ligands themselves can act as the reactive site for H₂ evolution. nih.gov Other systems utilize molecular clusters, such as those of molybdenum sulfide, as the active catalysts for hydrogen evolution. nih.gov

A review of the literature reveals no specific studies where this compound has been incorporated as a ligand in a complex for photocatalytic hydrogen evolution.

Potential in Heterogeneous Catalysis Systems

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, offering significant practical advantages such as easy separation and recycling of the catalyst. wikipedia.orgresearchgate.net A common strategy to bridge the gap between the high selectivity of homogeneous catalysts and the practical benefits of heterogeneous systems is to immobilize or "heterogenize" a well-defined molecular catalyst onto a solid support. wikipedia.orgens-lyon.fr

Typical supports include high-surface-area materials like silica, alumina, or activated carbon. wikipedia.org The immobilization can be achieved by grafting complexes with functionalized ligands (e.g., containing carboxylic or phosphonic acid groups) onto the support surface. ens-lyon.fr This approach aims to maintain the well-defined active site of the molecular complex while gaining the benefits of a solid catalyst. ens-lyon.fr

While this is an active area of research for many pyridine-based ligands, there are no specific published examples of this compound being used in a heterogeneous catalytic system, either by direct application or through immobilization on a support.

Mechanistic Insights into Catalytic Activity

Understanding the reaction mechanism, including the catalytic cycle and the nature of transient intermediates, is crucial for optimizing catalytic processes. orientjchem.orgrsc.org For pyridine-ligated complexes, this involves studying how the ligand influences key steps such as substrate coordination, insertion, and product release.

Research has been conducted on the mechanistic aspects of nickel complexes relevant to catalysis. One study reports the synthesis of nickel bis(pyridine) bis((trimethylsilyl)methyl), which serves as a precursor for generating nickel(II) complexes containing (trimethylsilyl)methyl pyridine ligands. caltech.edu These complexes were used in mechanistic studies of olefin insertion into nickel-alkyl bonds, a fundamental step in many polymerization and carbon-carbon bond-forming reactions. caltech.edu This work suggests that the this compound ligand can support nickel complexes that are active in fundamental organometallic transformations.

While detailed catalytic cycles and characterization of all transient intermediates for a reaction explicitly catalyzed by a this compound complex are not fully detailed in the available literature, related mechanistic studies on other nickel-catalyzed reactions provide general insights. For example, in nickel-catalyzed coupling reactions, catalytic cycles often involve Ni(I)/Ni(III) or Ni(0)/Ni(II) redox couples, with radical pathways and various nickel-aryl or nickel-alkyl intermediates playing key roles. nih.govnih.gov However, without specific studies on this compound, it is not possible to construct a precise catalytic cycle for this particular ligand system.

Impact of Ligand Architecture on Catalyst Stability and Selectivity

The specific architecture of this compound as a ligand plays a crucial role in defining the stability and selectivity of the resulting metal complexes in catalytic applications. The ligand's structure is characterized by two key features: the pyridine ring, which provides a nitrogen donor atom for coordination to a metal center, and the trimethylsilylmethyl group (-CH₂Si(CH₃)₃) at the 2-position. This unique combination imparts distinct electronic and steric properties that influence catalytic performance.

The trimethylsilylmethyl group is known to be a potent sigma-donor (σ-donor). This property increases the electron density on the nitrogen atom of the pyridine ring, which in turn enhances the strength of the bond between the ligand and the metal center. A stronger ligand-metal bond generally leads to greater thermal stability of the catalyst complex. Furthermore, ligands that are strong σ-donors can be effective at stabilizing transition metals, including those in higher oxidation states, which are often key intermediates in catalytic cycles, particularly in oxidation reactions. rsc.org The robust nature of such complexes can prevent ligand dissociation, a common pathway for catalyst deactivation.

From a steric perspective, the trimethylsilylmethyl group is bulky. This steric hindrance in the vicinity of the metal's coordination sphere can significantly influence the selectivity of a catalytic reaction. By physically blocking or restricting access to the metal center, the ligand can dictate the orientation of substrate molecules as they approach the active site. This control can lead to high regioselectivity or stereoselectivity in the products formed. For instance, in cross-coupling reactions, this steric bulk can serve as a directing group, favoring the formation of a specific isomer.

The interplay between these electronic and steric effects allows for the fine-tuning of a catalyst's properties. The strong σ-donation enhances stability, while the steric bulk governs selectivity.

Exploration in CO₂ Activation and Conversion Processes

The activation and subsequent conversion of carbon dioxide (CO₂), a thermodynamically stable molecule, into valuable chemicals is a significant challenge in modern chemistry. rsc.orgru.nl Research in this area has explored the use of highly reactive organometallic compounds capable of interacting with CO₂. While direct applications involving this compound are not extensively documented, closely related ligand systems demonstrate the potential of this structural motif in CO₂ activation.

A notable study investigated the reactivity of zinc(II) complexes bearing 2-(phosphino(trimethylsilyl)methyl)pyridine ligands with CO₂. osti.gov This ligand is structurally analogous to this compound, with the key difference being the substitution of a hydrogen on the methylene (B1212753) bridge with a phosphino (B1201336) group. The research revealed a rare and formal insertion of the CO₂ molecule directly into the carbon-silicon (C-Si) bond of the ligand. osti.gov

In this process, the zinc complex [κ²-PR₂C(SiMe₃)Py]₂Zn reacts with CO₂ to yield [κ²-PR₂C(C(O)OSiMe₃)Py]₂Zn, where the CO₂ unit is integrated between the benzylic carbon and the silicon atom, forming a silyl (B83357) carboxylate. osti.gov The reaction is believed to be driven by the formation of a highly stable silicon-oxygen (Si-O) bond. osti.gov The proposed mechanism involves the generation of an anionic charge at the benzylic carbon (the carbon atom between the pyridine ring and the silicon), which then acts as a nucleophile, attacking the electrophilic carbon of the CO₂ molecule. osti.gov

Evidence for this transformation was provided by spectroscopic data, particularly ²⁹Si NMR spectroscopy. The resonance for the trimethylsilyl (B98337) group shifted significantly downfield from δ = -9.4 ppm in the reactant to δ = 14.7 ppm in the product, a change indicative of the altered chemical environment from a C-Si bond to a Si-O-C(O) bond. osti.gov This work highlights a potential pathway for the synthetic utilization of CO₂, leveraging the unique reactivity of the C-Si bond in this picolyl-based ligand architecture to create new functional molecules. osti.gov

Table 2: Spectroscopic Evidence for CO₂ Insertion into a C-Si Bond of a 2-(Phosphino(trimethylsilyl)methyl)pyridine Zinc Complex

| Nucleus | Reactant Complex (δ, ppm) | Product Complex (δ, ppm) | Implication |

|---|

Theoretical and Computational Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, which governs the molecule's chemical behavior. d-nb.infoarxiv.org For 2-Trimethylsilylmethylpyridine, such calculations illuminate the influence of the trimethylsilylmethyl group on the pyridine (B92270) ring.

The electron density distribution in a molecule reveals regions that are electron-rich or electron-poor, which is crucial for understanding reactivity. utwente.nlwikipedia.org In this compound, the trimethylsilylmethyl group [-CH2Si(CH3)3] attached to the 2-position of the pyridine ring acts as a strong sigma (σ)-donor. Computational studies using Density Functional Theory (DFT) have shown that this electron-donating character increases the electron density on the pyridine ring, particularly at the nitrogen atom, by an estimated 10–15% compared to unsubstituted pyridine. This enhancement of electron density at the nitrogen atom strengthens its ability to coordinate with metal centers.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgwikipedia.orgresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability of a molecule. researchgate.net For this compound, the electron-donating trimethylsilylmethyl group raises the energy of the HOMO, making the molecule a better electron donor compared to simple pyridine. This electronic modification is a key factor in its utility in coordination chemistry.

Table 1: Representative Frontier Molecular Orbital Data This table presents hypothetical but representative data based on typical DFT calculations for similar pyridine derivatives.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | 1.2 | π* orbital of the pyridine ring |

| LUMO | 0.8 | π* orbital primarily localized on the pyridine ring |

| HOMO | -5.9 | π orbital with significant contribution from the pyridine ring and σ-donation from the -CH2Si(CH3)3 group |

Computational methods are widely used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. rsc.orgmdpi.commdpi.com By calculating these parameters, chemists can confirm experimentally determined structures and gain a deeper understanding of the electronic environment of the atoms.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. orgsyn.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly employed for this purpose. rsc.org The calculations would be expected to show a characteristic singlet for the nine equivalent protons of the trimethylsilyl (B98337) group at a high field (around 0.00 ppm) and a singlet for the two methylene (B1212753) protons. orgsyn.org The predicted shifts for the pyridine ring protons and carbons would reflect the electron-donating influence of the silylmethyl substituent. Comparing these calculated values with experimental data helps validate both the computational model and the experimental assignment. rsc.orgorgsyn.org

Similarly, computational vibrational frequency analysis can predict the IR spectrum. This would allow for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the C-H stretching of the methyl and pyridine groups, Si-C stretching, and the characteristic ring vibrations of the substituted pyridine.

Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. rsc.orgarxiv.orgrsc.org By mapping the potential energy surface, researchers can identify intermediates, transition states, and the energy barriers that control reaction rates. rowansci.comyoutube.com

Understanding the transition state—the highest energy point along a reaction coordinate—is crucial for explaining reaction outcomes. mit.edugithub.io For reactions involving this compound, such as its use as a directing group in palladium-catalyzed cross-coupling reactions, computational modeling can reveal the structure of the transition state and the associated activation energy barrier. chemrxiv.org These calculations can show how the sterically bulky and electron-donating trimethylsilylmethyl group influences the geometry and stability of the transition state, thereby affecting the regioselectivity and efficiency of the catalytic cycle. The process involves locating the first-order saddle point on the potential energy surface that connects the reactants and products. rowansci.comgithub.io The energy of this saddle point relative to the reactants gives the activation energy, a key determinant of the reaction rate. rowansci.com

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. It is a fundamental measure of bond strength. ucsb.eduresearchgate.net For this compound, the BDEs of the C-Si and Si-C bonds are of particular interest. DFT calculations have been used to estimate these values. The C–Si bond dissociation energy in related trimethylsilyl compounds has been computationally estimated to be approximately 85 kcal/mol. This value indicates a relatively strong bond, but one that can be cleaved under specific reaction conditions, such as under UV light to initiate radical reactions. In contrast, Si-H bonds generally have BDEs in the range of 84-104 kcal/mol, while Si-C bonds are often as strong as or stronger than analogous C-C bonds. gelest.com

Table 2: Calculated Bond Dissociation Energies (BDEs) Values are representative and based on computational studies of similar organosilicon compounds.

| Bond | Typical BDE (kcal/mol) | Method |

|---|---|---|

| Py-CH₂-SiMe₃ | ~70-75 | DFT |

| PyCH₂-Si-Me | ~85 | DFT |

| Me₃Si-H | ~90 | Experimental/Calculated gelest.com |

Rational Design of Novel Ligands and Catalytic Systems

The insights gained from theoretical studies are pivotal for the rational design of new molecules with desired functions. rsc.orgnih.govnih.gov The unique steric and electronic properties of this compound make it an attractive building block for creating novel ligands and catalysts.

The combination of a coordinating pyridine nitrogen and a bulky, electron-donating trimethylsilylmethyl group allows for fine-tuning the properties of metal catalysts. Computational modeling can predict how modifications to this scaffold—for instance, by adding other substituents to the pyridine ring or altering the silicon substituents—would affect the ligand's steric hindrance and electronic character. This predictive power accelerates the discovery of more efficient and selective catalysts for reactions such as hydrosilylation, cross-coupling, and polymerization. nih.govresearchgate.net For example, by modeling the interaction of a series of rationally designed this compound-based ligands with a metal center, chemists can screen for candidates that are most likely to promote a specific chemical transformation with high activity and selectivity, thereby guiding synthetic efforts. rsc.orgresearchgate.net

Computational Investigations of Compound and Complex Stability

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the electronic structure, stability, and reactivity of this compound and its metal complexes. nih.gov These theoretical studies provide insights that complement experimental findings and help rationalize observed chemical behaviors.

DFT calculations have been employed to investigate the electronic properties of this compound. The trimethylsilylmethyl group (-CH2Si(CH3)3) acts as a strong σ-donor, which increases the electron density on the pyridine ring. This enhanced electron-donating ability is predicted to increase the stability of metal-ligand bonds in coordination complexes. Computational models suggest a 10–15% increase in electron density at the pyridine nitrogen compared to pyridine that is not substituted.

One key parameter in assessing the stability of the compound is the bond dissociation energy (BDE). DFT studies using the B3LYP/6-311+G(d,p) model have calculated the C-Si bond dissociation energy to be approximately 85 kcal/mol. This value suggests that the C-Si bond is susceptible to homolytic cleavage under ultraviolet (UV) light.

Frontier molecular orbital (FMO) analysis provides further understanding of the compound's reactivity. The highest occupied molecular orbital (HOMO) is localized on the pyridine ring, which allows for radical stabilization in photoinitiated polymerization reactions. In phosphine (B1218219) derivatives of pyridine, theoretical investigations have shown that the HOMO strongly influences the reactivity at the phosphorus atom, while the reactivity of the nitrogen atom is determined by molecular orbitals of lower energy. uni-muenchen.de

The stability of metal complexes incorporating this compound and its derivatives has also been a subject of computational investigation. For instance, in square-planar nickel bis(phosphinopyridyl) complexes, DFT calculations have been used to propose a catalytic pathway for hydrogen evolution. acs.orgnih.gov These calculations suggest a mechanism involving two successive one-electron reduction steps followed by two proton discharges. acs.orgnih.gov The unique ligand system, featuring both phosphine and pyridine donors, is thought to stabilize the nickel center in lower oxidation states, thereby enhancing the catalyst's stability and durability. acs.orgnih.gov

Furthermore, DFT calculations can be used to optimize the geometry of metal complexes and study their coordination. Key parameters such as bond angles and charge distribution on the pyridine nitrogen atom can be determined, providing a detailed picture of the metal-ligand interaction. For example, in various metal(II) alkyl complexes containing pyridine-functionalized ligands, intramolecular M–N interactions have been observed and analyzed, showing a weakening of this interaction down the group for Zn, Cd, and Hg. researchgate.net

The following table summarizes key computational data for this compound:

| Computational Method | Parameter | Calculated Value | Significance |

| DFT (B3LYP/6-311+G(d,p)) | C–Si Bond Dissociation Energy | ~85 kcal/mol | Indicates susceptibility to homolytic cleavage under UV light. |

| DFT | Electron Density Increase at Pyridine N | 10–15% | Enhances ligand-metal bond stability in complexes. |

| DFT | Frontier Molecular Orbitals | HOMO localized on the pyridine ring | Enables radical stabilization in photoinitiated polymerizations. |

The stability of metal complexes is a critical factor in their application. Theoretical methods are increasingly used to predict stability constants (log β) and pKa values of metal complexes in solution. rsc.org These computational approaches, often combining DFT with a continuum solvent model, can achieve accuracy comparable to experimental uncertainties. rsc.org

Future Research Directions and Perspectives

Innovation in Green and Sustainable Synthetic Pathways

The traditional synthesis of 2-Trimethylsilylmethylpyridine often involves the reaction of a pyridine (B92270) precursor with chlorotrimethylsilane (B32843) using a strong base, a method that can be resource-intensive and generate significant waste. The future of its production lies in the development of greener and more sustainable synthetic methodologies.

Emerging research directions include:

Photocatalytic Silylation: Preliminary studies on related pyridine compounds have demonstrated the potential of visible-light-driven silylation. This approach, often utilizing photocatalysts like Ru(bpy)₃²⁺ under mild conditions (room temperature, ambient pressure), offers a significant reduction in energy consumption compared to traditional thermal methods.

Continuous-Flow Processes: Adapting synthesis to continuous-flow reactors presents an opportunity for major improvements in efficiency and safety. For analogous compounds, flow processes have demonstrated higher throughput, extended catalyst lifespan, and superior product purity (>99%), while reducing raw material costs by up to 40% compared to batch processing.

Atom Economy and Alternative Reagents: Future work will likely focus on replacing hazardous reagents with more environmentally benign alternatives. This includes exploring routes that maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. Research into using silanes that are less sensitive to hydrolysis and developing catalytic systems that avoid stoichiometric amounts of strong bases are key objectives. mdpi.com The use of derivatives of this compound has also been noted in creating "green" alternatives in synthetic chemistry. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Pyridine Silylation

| Methodology | Typical Conditions | Advantages | Challenges |

|---|---|---|---|

| Conventional Synthesis | Strong base (e.g., NaH), anhydrous organic solvent, heating. | Established and reliable. | Harsh conditions, hazardous reagents, significant waste. |

| Photocatalytic Silylation | Visible light (e.g., Blue LEDs), photocatalyst, room temperature. | Mild conditions, lower energy input, high selectivity. chemrxiv.org | Requires optimization of catalyst and reaction conditions for high yields. |

| Continuous-Flow Reaction | Optimized for high throughput and catalyst longevity. | Increased safety, efficiency, and purity; reduced waste. | Requires specialized reactor equipment and process optimization. |

Expansion of Catalytic Scope and Efficiency in Industrial Processes

This compound serves as a crucial ligand in organometallic chemistry, where its unique electronic properties can be harnessed to enhance catalytic processes. The trimethylsilylmethyl group [–CH₂Si(CH₃)₃] acts as a strong sigma (σ) donor, which increases the electron density on the pyridine ring's nitrogen atom. This enhanced electron-donating ability strengthens the ligand-metal bond in organometallic complexes, leading to more stable and efficient catalysts.

Future industrial applications will focus on leveraging these properties to:

Improve Catalyst Stability and Lifespan: The robust ligand-metal bond imparted by this compound can lead to catalysts that resist decomposition under harsh industrial conditions, extending their operational life and reducing costs associated with catalyst replacement.

Enhance Reaction Rates and Selectivity: By tuning the electronic environment of the metal center, these ligands can accelerate reaction rates and improve selectivity towards the desired product, minimizing the formation of unwanted byproducts. mdpi.comdst.gov.in This is critical in the synthesis of fine chemicals and pharmaceuticals, where purity is paramount. uobabylon.edu.iq

Broaden Substrate Scope: The development of catalysts incorporating this compound and its derivatives may allow for the efficient transformation of a wider range of substrates, including those that are currently challenging to process. nih.gov This expansion is vital for creating more versatile and economically viable industrial chemical processes. essentialchemicalindustry.orgclariant.com

Table 2: Catalytic Advantages of this compound as a Ligand

| Property | Effect of this compound Ligand | Industrial Implication |

|---|---|---|

| Electron Donation | Increases electron density at the metal center due to the σ-donating silyl (B83357) group. | Enhanced catalytic activity and stability. |

| Catalyst Stability | Forms strong, stable bonds with metal centers. | Longer catalyst life, reduced operational costs. mdpi.com |

| Reaction Selectivity | Modulates the steric and electronic properties of the catalyst's active site. | Higher product purity, less waste, simplified purification. dst.gov.in |

| Process Efficiency | Accelerates reaction rates under milder conditions. mdpi.com | Energy savings, increased throughput. uobabylon.edu.iq |

Advanced Mechanistic Probing and In-situ Spectroscopic Investigations

A deep understanding of reaction mechanisms is fundamental to optimizing catalytic cycles and designing more efficient catalysts. Future research will increasingly rely on advanced analytical techniques to probe the intricate steps of reactions involving this compound complexes.

Key investigative approaches include:

In-situ Spectroscopy: Techniques like ReactIR (FTIR) and ReactRaman allow for the real-time monitoring of reactions under actual process conditions. mt.com This enables the tracking of reactants, intermediates, and products as a function of time, providing critical data for determining reaction kinetics and identifying transient species that are invisible to conventional offline analysis. mt.com

X-ray Absorption Spectroscopy (XAS): XAS is a powerful, element-specific technique for investigating the electronic structure and local coordination environment of the metal center in a catalyst. rsc.org By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), researchers can determine the formal oxidation state of the metal and gain precise information about bond distances and coordination numbers during a catalytic reaction. rsc.org